molecular formula C15H15N5O B15217089 N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide CAS No. 787590-71-0

N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide

Cat. No.: B15217089
CAS No.: 787590-71-0
M. Wt: 281.31 g/mol
InChI Key: SYBQQDLZVDRCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide (CAS 787590-71-0) is a high-purity chemical reagent with the molecular formula C15H15N5O and a molecular weight of 281.32 g/mol . This compound features an imidazo[1,2-a]pyrazine core structure, a scaffold of significant interest in medicinal chemistry and oncology research. Imidazo[1,2-a]pyrazine derivatives have demonstrated substantial potential in anticancer applications, with studies showing that this class of compounds exhibits cytotoxic effects against various cancer cell lines . Structure-activity relationship (SAR) studies indicate that the imidazo[1,2-a]pyrazine template can be strategically redesigned to optimize biological activity, particularly against melanoma and other proliferative disorders . Furthermore, related imidazopyrazine derivatives are known to function as modulators of critical signaling pathways, including the adenosine A2A receptor, which presents additional therapeutic implications for neurological and immune-related conditions . The compound's specific mechanism is informed by its structural class, which has been shown to inhibit nucleotide exchange on G protein α subunits, thereby acting as a pan-inhibitor of GPCR-mediated signaling pathways and disrupting key processes in disease progression . This reagent is provided for research purposes only and is specifically intended for use in in vitro studies, hit-to-lead optimization campaigns, and the investigation of novel therapeutic agents. It is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use and to handle the material in a appropriately controlled laboratory environment.

Properties

CAS No.

787590-71-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide

InChI

InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-4-11(8-12)13-9-18-15-14(16-2)17-6-7-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21)

InChI Key

SYBQQDLZVDRCKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylamino Group: This step involves the substitution of a hydrogen atom on the imidazo[1,2-a]pyrazine core with a methylamino group, often using methylamine as the reagent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide (CAS 88996-80-9)

  • Key Differences : The acetamide group is para-substituted on the phenyl ring instead of meta.
  • Molecular Formula : C₁₅H₁₅N₅O (identical to the target compound).
  • For example, para-substituted analogs may exhibit enhanced steric compatibility with kinase active sites compared to meta-substituted derivatives .

Table 1: Structural Comparison of Imidazo[1,2-a]pyrazine Derivatives

Compound Name Core Structure Substituents (Position) Molecular Weight CAS Number
Target Compound Imidazo[1,2-a]pyrazine 8-(Methylamino), 3-(m-acetamide phenyl) 289.32 g/mol Not provided
N-(4-(8-(Methylamino)imidazo[...])acetamide Imidazo[1,2-a]pyrazine 8-(Methylamino), 4-(p-acetamide phenyl) 289.32 g/mol 88996-80-9
Mps-BAY2a Imidazo[1,2-a]pyrazine 8-[(2-methylpropyl)amino], quinolin-5-yl 478.54 g/mol Not available

Functional Group Modifications

2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

  • Key Differences : Replaces the imidazo[1,2-a]pyrazine core with a triazolo[4,3-a]pyrazine and introduces a methylsulfanylphenyl group.
  • Impact: The triazolo core may alter electron distribution, affecting kinase binding.

Mps-BAY2a and Mps-BAY2b ()

  • Mps-BAY2a: Features a quinolin-5-yl group and cyclopropyl benzamide. Demonstrated IC₅₀ values <100 nM in colorectal carcinoma models.
  • Mps-BAY2b: Simpler structure with isobutylamino substitution; reported to inhibit tumor growth in vivo by 60% at 50 mg/kg.
  • Comparison: The target compound lacks the bulky quinoline moiety, which may reduce off-target effects but could also lower potency .

Substituent Effects on Bioluminescence and Stability

Compounds from , such as MM34284-035-1 (2,8-dibenzyl-6-(2,6-difluorophenyl)imidazo[1,2-a]pyrazin-3-yl acetate), highlight the role of aromatic substituents:

  • Benzyl/difluorophenyl groups : Increase molecular rigidity, enhancing fluorescence properties.
  • Acetate ester : Improves solubility but may reduce metabolic stability compared to the target compound’s acetamide group .

Biological Activity

N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H12N4OC_{13}H_{12}N_4O and has a molecular weight of approximately 240.26 g/mol. The structural representation includes an imidazo[1,2-a]pyrazine moiety, which is known for its diverse biological activities.

Property Value
Chemical FormulaC13H12N4OC_{13}H_{12}N_4O
Molecular Weight240.26 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds containing imidazo[1,2-a]pyrazine derivatives exhibit significant antitumor properties. These compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. A study highlighted that pyrazole derivatives can inhibit telomerase and Aurora-A kinase, both critical in tumor cell proliferation .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor activity, this compound has demonstrated anti-inflammatory and antibacterial properties. Pyrazole derivatives are known to possess good inhibitory activity against bacterial strains, making them valuable in developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyrazine derivatives indicates that modifications on the side chains significantly affect their biological activity. For instance, the presence of a methylamino group at the C-8 position enhances the compound's potency against specific targets .

Table: Summary of SAR Findings

Modification Biological Activity
Methylamino at C-8Increased potency against kinases
Phenyl substitution at C-3Enhanced selectivity for cancer cells
Acetamide groupImproved solubility and bioavailability

Case Study 1: Inhibition of BCR-ABL Kinase

A notable case study involved testing the compound's efficacy against BCR-ABL kinase in K562 cells. The compound demonstrated an IC50 value of 47 nM, indicating potent activity against this target . This finding supports its potential as a therapeutic agent in treating chronic myeloid leukemia (CML).

Case Study 2: Pharmacokinetics in Animal Models

In pharmacokinetic studies conducted on rats, the compound exhibited favorable absorption characteristics with a high area under the curve (AUC), indicating robust systemic exposure after oral administration. This suggests potential for oral bioavailability in clinical applications .

Q & A

Q. Critical Parameters :

  • Reaction Conditions : Temperature (often 80–120°C), solvent (e.g., DMF, THF), and catalysts (e.g., Pd for cross-coupling).
  • Purification : Chromatography (e.g., silica gel, HPLC) or recrystallization to achieve >95% purity .

Q. Example Protocol :

StepReaction TypeConditionsYield
1Cyclization100°C, DMF, 12h60%
2MethylaminationNH2Me, CuI, 80°C45%
3Acetamide couplingPd(PPh3)4, THF, reflux70%

Basic: How is this compound structurally characterized?

Answer:
Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazo[1,2-a]pyrazine core and acetamide substitution (e.g., carbonyl peak at ~170 ppm in 13^13C NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (281.31 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. Key Data :

PropertyValueSource
Molecular FormulaC15_{15}H15_{15}N5_5O
SMILESCC(=O)NC1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC
CAS Number88996-80-9

Basic: What biological activities are reported for this compound?

Answer:

  • Anticancer Activity : Inhibits protein kinases (e.g., PI3K) via competitive binding to ATP pockets, reducing tumor cell proliferation (IC50_{50} = 0.5–2 µM in vitro) .
  • Antimicrobial Effects : Disrupts bacterial cell wall synthesis (MIC = 8–32 µg/mL against Gram-positive strains) .
  • Mechanistic Insight : Modulates apoptosis pathways (e.g., caspase-3 activation) and immune response via NF-κB inhibition .

Q. Assay Design :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can synthesis yield be optimized for scale-up?

Answer:

  • Catalyst Screening : Replace Pd(PPh3_3)4_4 with air-stable Pd catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
  • Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .

Q. Case Study :

  • Batch vs. Flow : Flow synthesis reduced reaction time from 12h to 2h, increasing yield from 60% to 78% .

Advanced: How to resolve contradictions in reported biological data?

Answer:
Contradictions (e.g., varying IC50_{50} values) arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cell Line Heterogeneity : Use isogenic cell lines to isolate genetic variables .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan®) to identify non-specific interactions .

Q. Mitigation Strategy :

IssueSolutionReference
Variable IC50_{50}Pre-incubate compound with target kinase for 30 min
Toxicity in normal cellsUse primary cell controls (e.g., human fibroblasts)

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model binding to kinase domains (e.g., PI3Kγ PDB: 6JFF). Key interactions include H-bonding with Val882 and hydrophobic contacts with Ile831 .
  • MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., methylamino group) with activity using Random Forest or SVM algorithms .

Validation : Compare computational IC50_{50} predictions with experimental data (R2^2 > 0.85 indicates robustness) .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Replace acetamide with sulfonamide or PEGylated moieties .
  • Bioisosteric Replacement : Substitute imidazo[1,2-a]pyrazine with triazolo[4,3-a]pyrazine to maintain activity while improving oral bioavailability .

Q. Case Study :

  • Derivative : N-(3-(8-(Methylamino)triazolo[4,3-a]pyrazin-3-yl)phenyl)acetamide showed 3x higher Cmax_{max} in rat PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.